molecular formula C11H10Cl3NO3 B14722180 N-(trichloroacetyl)phenylalanine CAS No. 15167-27-8

N-(trichloroacetyl)phenylalanine

Katalognummer: B14722180
CAS-Nummer: 15167-27-8
Molekulargewicht: 310.6 g/mol
InChI-Schlüssel: XTCXBOHYWZUZJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(trichloroacetyl)phenylalanine is a synthetic compound derived from phenylalanine, an essential amino acid. This compound is characterized by the presence of a trichloroacetyl group attached to the nitrogen atom of phenylalanine. It has a molecular formula of C11H10Cl3NO3 and a molecular weight of 310.56 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(trichloroacetyl)phenylalanine can be synthesized through the reaction of phenylalanine with trichloroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process involves the acylation of the amino group of phenylalanine by the trichloroacetic anhydride, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(trichloroacetyl)phenylalanine can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield phenylalanine and trichloroacetic acid.

    Substitution: The trichloroacetyl group can be substituted with other acyl groups under appropriate conditions.

    Reduction: The trichloroacetyl group can be reduced to a less chlorinated acyl group using reducing agents.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Substitution: Requires acylating agents and catalysts such as pyridine.

    Reduction: Involves reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Phenylalanine and trichloroacetic acid.

    Substitution: N-acylphenylalanine derivatives.

    Reduction: Reduced acyl derivatives of phenylalanine.

Wissenschaftliche Forschungsanwendungen

N-(trichloroacetyl)phenylalanine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(trichloroacetyl)phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The trichloroacetyl group can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function. This interaction can affect enzyme activity, protein-protein interactions, and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-acetylphenylalanine: Similar structure but with an acetyl group instead of a trichloroacetyl group.

    N-benzoylphenylalanine: Contains a benzoyl group instead of a trichloroacetyl group.

    N-formylphenylalanine: Features a formyl group in place of the trichloroacetyl group.

Uniqueness

N-(trichloroacetyl)phenylalanine is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming covalent bonds with proteins. This makes it particularly useful in applications requiring strong and specific interactions with biological molecules .

Eigenschaften

CAS-Nummer

15167-27-8

Molekularformel

C11H10Cl3NO3

Molekulargewicht

310.6 g/mol

IUPAC-Name

3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanoic acid

InChI

InChI=1S/C11H10Cl3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)

InChI-Schlüssel

XTCXBOHYWZUZJF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.